REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[NH:13][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[CH:6]=1)=[O:4].[H-].[Na+].Br[CH2:17][C:18]1[CH:22]=[C:21]([C:23]2[S:24][C:25]([Cl:28])=[CH:26][CH:27]=2)[O:20][N:19]=1.[OH-].[Na+]>CN(C=O)C>[Cl:28][C:25]1[S:24][C:23]([C:21]2[O:20][N:19]=[C:18]([CH2:17][N:13]3[C:8]4=[N:9][CH:10]=[CH:11][CH:12]=[C:7]4[CH:6]=[C:5]3[C:3]([OH:2])=[O:4])[CH:22]=2)=[CH:27][CH:26]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.195 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2C(=NC=CC2)N1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
48.7 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=NOC(=C1)C=1SC(=CC1)Cl
|
Name
|
0107436 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at RT for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The product was purified by preparative RP-HPLC
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid)
|
Type
|
CUSTOM
|
Details
|
After lyophilization the product was obtained as a solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC=2C1=NC=CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |